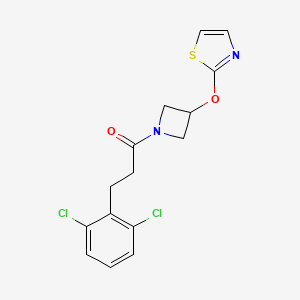
3-(2,6-Dichlorophenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,6-Dichlorophenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)propan-1-one is a synthetic organic compound characterized by the presence of a dichlorophenyl group, a thiazol-2-yloxy group, and an azetidin-1-yl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Dichlorophenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)propan-1-one typically involves multiple steps:
Formation of the Thiazol-2-yloxy Intermediate: This step involves the reaction of a thiazole derivative with an appropriate leaving group, such as a halide, under basic conditions to form the thiazol-2-yloxy intermediate.
Azetidin-1-yl Group Introduction: The azetidin-1-yl group is introduced through a nucleophilic substitution reaction, where the thiazol-2-yloxy intermediate reacts with an azetidine derivative.
Final Coupling Reaction: The final step involves coupling the dichlorophenyl group with the azetidin-1-yl intermediate under conditions that facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
3-(2,6-Dichlorophenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, potentially altering the functional groups present.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved but often include the use of bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
3-(2,6-Dichlorophenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)propan-1-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may focus on its potential as a pharmaceutical agent, particularly in drug discovery and development.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 3-(2,6-Dichlorophenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)propan-1-one involves its interaction with molecular targets, such as enzymes or receptors. The specific pathways involved depend on the compound’s structure and the biological system being studied. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
相似化合物的比较
Similar Compounds
3-(2,6-Dichlorophenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)propan-2-one: Similar structure but with a different position of the carbonyl group.
3-(2,6-Dichlorophenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)butan-1-one: Similar structure but with an additional carbon in the alkyl chain.
Uniqueness
The uniqueness of 3-(2,6-Dichlorophenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)propan-1-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties
属性
IUPAC Name |
3-(2,6-dichlorophenyl)-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O2S/c16-12-2-1-3-13(17)11(12)4-5-14(20)19-8-10(9-19)21-15-18-6-7-22-15/h1-3,6-7,10H,4-5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXEKCCVSTXLWKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCC2=C(C=CC=C2Cl)Cl)OC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate](/img/structure/B2974976.png)
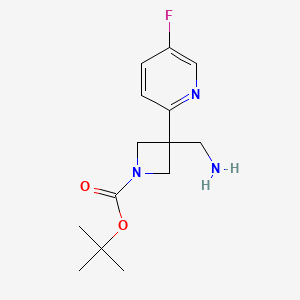
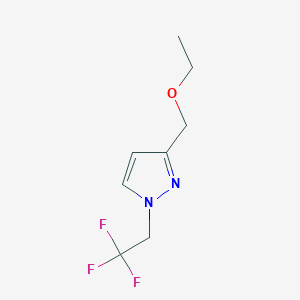
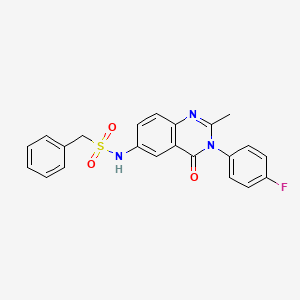
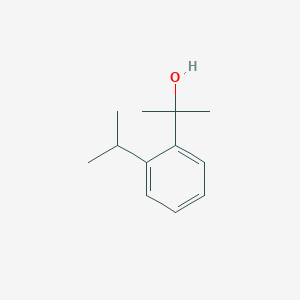
![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2974982.png)
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2974983.png)
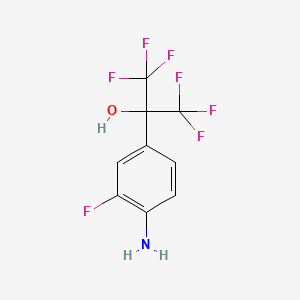
![3-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1-(4-methylphenyl)-1,2-dihydropyrazin-2-one](/img/structure/B2974987.png)
![4-benzyl-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2974989.png)
![phenyl 4-((2-((1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate](/img/structure/B2974990.png)
![2-{[5-(4-FLUOROPHENYL)-2-(3-METHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(3-METHOXYPROPYL)ACETAMIDE](/img/structure/B2974991.png)
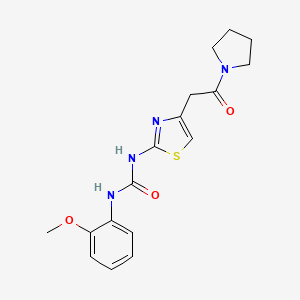
![5-bromo-N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)furan-2-carboxamide](/img/structure/B2974999.png)
